(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine
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Overview
Description
(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridine with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring . The reaction is usually carried out in a solvent such as ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Shares a similar imidazole-pyridine structure but differs in the position of the nitrogen atoms.
Pyridin-4-yl derivatives: Compounds with similar pyridine rings but different substituents.
Uniqueness
(5-(Pyridin-4-yl)-1H-imidazol-2-yl)methanamine is unique due to its specific arrangement of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(5-pyridin-4-yl-1H-imidazol-2-yl)methanamine |
InChI |
InChI=1S/C9H10N4/c10-5-9-12-6-8(13-9)7-1-3-11-4-2-7/h1-4,6H,5,10H2,(H,12,13) |
InChI Key |
FHJSIWILDMZEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CN=C(N2)CN |
Origin of Product |
United States |
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